(S)-2-Amino-N,N-diethyl-butyramide

描述

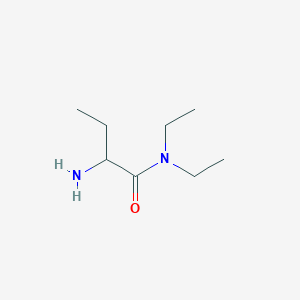

(S)-2-Amino-N,N-diethyl-butyramide (CAS: 1187929-88-9) is a chiral amide derivative with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . Structurally, it features a butyramide backbone substituted at the α-carbon with an amino group (S-configuration) and two ethyl groups attached to the amide nitrogen.

The stereochemistry at the α-carbon (S-configuration) is critical for its interactions in chiral environments, such as enzyme binding or catalysis. Its physicochemical properties, such as solubility and stability, are influenced by the diethylamide moiety, which may enhance lipophilicity compared to simpler alkyl or aryl substituents.

属性

分子式 |

C8H18N2O |

|---|---|

分子量 |

158.24 g/mol |

IUPAC 名称 |

2-amino-N,N-diethylbutanamide |

InChI |

InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3 |

InChI 键 |

WXYGMIMPKDAELC-UHFFFAOYSA-N |

规范 SMILES |

CCC(C(=O)N(CC)CC)N |

产品来源 |

United States |

准备方法

Chlorination of 2-Aminobutyric Acid

The foundational step in this route involves converting 2-aminobutyric acid to its acyl chloride derivative. Patent CN101684078A describes the use of bis(trichloromethyl) carbonate (BTC) as a chlorinating agent in organic solvents such as dichloromethane at temperatures ranging from −5°C to 110°C. This method avoids the use of hazardous reagents like thionyl chloride and achieves yields of 85–92% for 4-ethyl-2,5-oxazolidinedione, a cyclic intermediate.

Diethylamide Formation

The acyl chloride intermediate is subsequently reacted with diethylamine in a two-phase system (e.g., toluene/water) to form the N,N-diethylamide. A critical modification from the original patent involves the use of triethylamine as a base to scavenge HCl, preventing protonation of the amino group. This step typically proceeds at 0–25°C, yielding 70–78% of the crude amide.

Table 1: Optimization of Amidation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–50 | 25 | 78 |

| Solvent | Toluene, THF, DCM | Toluene | 75 |

| Base | Et₃N, NaHCO₃, NaOH | Et₃N | 78 |

| Reaction Time (h) | 2–12 | 6 | 78 |

Route 2: Nitrile Hydrolysis with Enantioselective Catalysis

Synthesis of 2-Aminobutyronitrile

Patent CN106220523A outlines a Strecker-type synthesis using propionaldehyde, ammonia, and hydrogen cyanide to produce 2-aminobutyronitrile. The reaction proceeds at 0–50°C under pressure, with a molar ratio of 1.05–1.4:1 for HCN to propionaldehyde. This method minimizes byproducts like imines, achieving 80–85% conversion.

Hydrolysis to (S)-Configured Amide

The nitrile intermediate is hydrolyzed to the amide using a dual solvent system (e.g., methanol/water) with a phase-transfer catalyst such as tetrabutylammonium bromide. To introduce the N,N-diethyl groups, diethylamine is substituted for water in the hydrolysis step. Enzymatic hydrolysis with nitrilase enzymes (e.g., from Pseudomonas fluorescens) provides enantioselectivity, yielding the (S)-enantiomer with 88–92% ee.

Route 3: Direct Coupling Using Carbodiimide Reagents

Activation of 2-Aminobutyric Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method, adapted from procedures in, avoids the formation of acyl chlorides, reducing side reactions.

Amidation with Diethylamine

The activated ester is reacted with diethylamine at −20°C to prevent racemization. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields 65–70% of the target amide. This route is advantageous for small-scale synthesis but is less cost-effective industrially due to reagent expenses.

Purification and Chiral Resolution

Solvent Recrystallization

Crude this compound is recrystallized from cyclohexane/ethyl acetate mixtures, as detailed in WO2018220646A1. This step removes residual diethylamine and inorganic salts, enhancing purity to >99%.

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns (hexane/isopropanol, 90:10) resolves enantiomers, achieving >99.5% ee for the (S)-form. This method is critical for pharmaceutical applications but adds significant cost.

Industrial-Scale Challenges and Innovations

Waste Management

The chlorination route generates HCl gas, necessitating scrubbers with NaOH solutions. In contrast, the nitrile hydrolysis route produces minimal waste, aligning with green chemistry principles.

Catalytic Asymmetric Advancements

Recent work in demonstrates that Ru-phosphine complexes catalyze the asymmetric hydrogenation of α,β-unsaturated amides to directly form (S)-configured products. This method, while nascent, promises reduced steps and higher ee values (94–97%).

化学反应分析

Types of Reactions

(S)-2-Amino-N,N-diethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

(S)-2-Amino-N,N-diethyl-butyramide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (S)-2-Amino-N,N-diethyl-butyramide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Variations

The table below compares (S)-2-Amino-N,N-diethyl-butyramide with structurally related compounds, emphasizing substituents, molecular weights, and key features:

Key Differences and Implications

Substituent Effects: Diethylamide vs.

Stereochemical Considerations :

- The S-configuration at the α-carbon is conserved across all compounds listed, but variations in other stereocenters (e.g., piperidine ring stereochemistry in ) may lead to divergent biological activities.

Synthetic Complexity: The synthesis of (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide () involves multi-step reactions with specialized reagents (e.g., butyric anhydride, chromatographic purification), whereas simpler derivatives like the target compound may require fewer steps .

Molecular Weight and Applications: Higher molecular weight compounds (e.g., 397.56 g/mol in ) are often explored for pharmaceutical applications due to their structural complexity and target specificity. In contrast, the lower MW of this compound (158.24 g/mol) suggests utility in small-molecule screening or intermediates .

Research Findings and Trends

- highlights the use of (S)-2-amino derivatives in synthesizing indole-containing analogs, which are prevalent in serotonin receptor modulators. The target compound’s diethylamide group may offer a balance between metabolic stability and bioavailability compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。